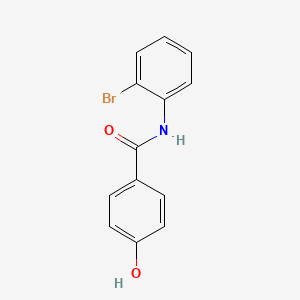

N-(2-Bromophenyl)-4-hydroxybenzamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOISWWDOSUZIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-(2-Bromophenyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

The following analysis compares N-(2-Bromophenyl)-4-hydroxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, crystallographic data, and biological relevance.

Structural and Substituent Comparisons

*Calculated based on formula C₁₃H₁₀BrNO₂.

Key Observations :

- The hydroxyl group enhances hydrogen-bonding capacity, which may improve binding affinity in biological systems compared to non-polar substituents (e.g., bromo or nitro groups) .

- Crystallography: Bromine atoms in ortho positions (as in the target compound) often disrupt crystal symmetry compared to para-substituted analogs. For example, 4MNB (with para-methoxy and nitro groups) forms planar layers via C–H···O interactions , whereas para-bromo/nitro derivatives adopt monoclinic systems with stronger π-π stacking .

Preparation Methods

Cobalt-Catalyzed Cyclization Method

The most efficient synthesis involves a one-pot reaction between 2-bromoaniline and 4-hydroxybenzoyl chloride , catalyzed by cobalt nanostructures (Co-NPs).

Reaction Conditions

-

Reactants : 2-Bromoaniline (172 mg, 1 mmol), 4-hydroxybenzoyl chloride (166 μL, 1.5 mmol).

-

Time : Monitored via TLC (n-hexane/ethyl acetate, 4:1), typically 2–5 hours.

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-bromoaniline attacks the electrophilic carbonyl carbon of 4-hydroxybenzoyl chloride. Co-NPs enhance reaction kinetics by facilitating electron transfer, reducing activation energy.

Workup and Purification

Post-reaction, dichloromethane (15 mL) is added to solubilize the product. The catalyst is recovered via centrifugation, washed with ethanol, and dried under vacuum (50°C). Crude product is recrystallized from ethanol, yielding N-(2-bromophenyl)-4-hydroxybenzamide as a white solid (87–95% yield).

Schotten-Baumann Acylation Approach

An alternative method employs the classic Schotten-Baumann reaction under basic conditions.

Procedure

The reaction occurs at 30–65°C, with slow addition of 4-hydroxybenzoyl chloride to prevent hydrolysis. The amide precipitates upon acidification and is filtered.

Limitations

Precursor Synthesis: 4-Hydroxybenzoyl Chloride

Thionyl Chloride Method

4-Hydroxybenzoyl chloride is synthesized from 4-hydroxybenzoic acid and thionyl chloride (SOCl2).

Q & A

Q. What are the established synthetic routes for N-(2-Bromophenyl)-4-hydroxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 2-bromoaniline and 4-hydroxybenzoyl chloride under anhydrous conditions. Key steps include:

- Amide bond formation : Conducted in a polar aprotic solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to scavenge HCl .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C initially, then room temperature) improves yields. Substituent reactivity may require protecting the hydroxyl group during synthesis .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton downfield shift at δ 10–12 ppm) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers). Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal packing .

- UV-Vis spectroscopy : Identifies electronic transitions (e.g., π→π* and n→π* bands) in DMSO. Compare experimental λmax with DFT-calculated HOMO-LUMO gaps .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> at m/z 292/294 for Br isotopes) .

Q. What biological activities have been reported for 4-hydroxybenzamide derivatives, and what are their proposed mechanisms?

- Antimicrobial activity : Disrupts microbial cell wall synthesis via hydrogen bonding with peptidoglycan precursors. Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli are standard .

- Anticancer potential : Induces apoptosis in cancer cells by modulating pro-survival pathways (e.g., Bcl-2 downregulation). Use MTT assays on HeLa or MCF-7 cell lines .

- Anti-inflammatory effects : Inhibits COX-2 enzyme activity; validate via ELISA-based prostaglandin E2 (PGE2) suppression assays .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural analysis of this compound?

- Twinning : Common in polar space groups (e.g., P21). Use SHELXD for data integration and SHELXL for twin refinement (HKLF 5 format) .

- Disordered bromine : Apply restraints (ISOR, SIMU) during refinement. Validate with residual electron density maps .

- Hydrogen bonding : Compare O–H···O distances in polymorphs to assess stability. Tools like Mercury (CCDC) visualize packing motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent effects : Replace the hydroxyl group with electron-withdrawing groups (e.g., nitro) to improve membrane permeability. Compare IC50 values in cytotoxicity assays .

- Halogen positioning : Test N-(3-Bromophenyl) or N-(4-Bromophenyl) analogs to map receptor-binding pockets .

- Hybrid derivatives : Incorporate benzoxazole or imidazo[1,2-a]pyridine moieties (see ) to target enzyme allosteric sites .

Q. What in silico strategies predict the pharmacokinetic and toxicity profiles of this compound?

- ADMET prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. The hydroxyl group may enhance solubility but reduce BBB penetration .

- Molecular docking : Target proteins like EGFR or DNA gyrase (PDB IDs: 1M17, 1KZN). AutoDock Vina scores hydrogen bonds between the benzamide carbonyl and active-site residues .

- MD simulations : GROMACS simulations (50 ns) assess binding stability. Monitor RMSD of ligand-protein complexes .

Q. How should researchers resolve contradictions in reported biological data for structurally similar benzamide derivatives?

- Experimental variables : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, 4-ethoxy analogs () may show higher MICs than 4-hydroxy derivatives due to altered solubility .

- Metabolic stability : Use microsomal stability assays (e.g., rat liver microsomes) to explain discrepancies in in vivo vs. in vitro efficacy .

- Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and broth microdilution methods .

Q. What material science applications are plausible for this compound?

- Organic semiconductors : The conjugated benzamide core and bromine’s heavy atom effect may enhance charge transport. Characterize via cyclic voltammetry (HOMO ~ -5.8 eV) .

- Coordination polymers : React with transition metals (e.g., Zn(II)) to form MOFs. Analyze porosity via BET surface area measurements .

- Photocatalysts : Test degradation of methylene blue under UV light; compare with TiO2-based systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.